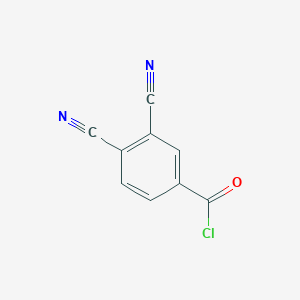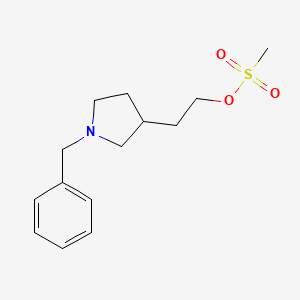![molecular formula C11H11N3O3S B13968506 1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)
1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is a compound that features a unique combination of a pyrrolidine ring and a nitrobenzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the nitrobenzothiazole group. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized with the nitrobenzothiazole group through a series of reactions involving nitration and thiazole formation.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as microwave irradiation or one-pot multicomponent reactions .
Analyse Des Réactions Chimiques
1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles depending on the desired substitution .
Applications De Recherche Scientifique
1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which 1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely studied for their medicinal properties.
The uniqueness of this compound lies in the combination of these two moieties, which can result in synergistic effects and enhanced biological activities .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject for ongoing research and development.
Propriétés
Formule moléculaire |
C11H11N3O3S |
|---|---|
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H11N3O3S/c15-8-3-4-13(6-8)11-12-9-5-7(14(16)17)1-2-10(9)18-11/h1-2,5,8,15H,3-4,6H2 |
Clé InChI |
UKZGVQVXYGPVKG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)

![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)



![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
